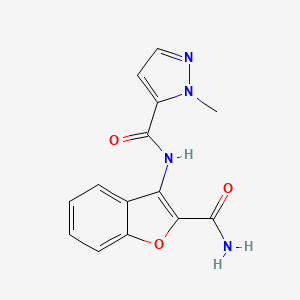

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-18-9(6-7-16-18)14(20)17-11-8-4-2-3-5-10(8)21-12(11)13(15)19/h2-7H,1H3,(H2,15,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPLMHUOLVBGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This article delves into its biological activity, including molecular interactions, pharmacological effects, and structural comparisons with related compounds.

Chemical Structure and Properties

The compound's molecular formula is , indicating a diverse composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of a benzofuran structure combined with a pyrazole ring and a carbamoyl substituent is believed to enhance its biological activity compared to simpler derivatives.

Research suggests that this compound interacts with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. Molecular docking studies indicate that the compound may exhibit significant binding affinities to these targets, which could lead to therapeutic applications.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-bromo-N-(2-chlorobenzoyl)-pyrazole derivatives | Halogenated pyrazoles | Anticancer properties |

| 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | Contains difluoromethyl group | Antifungal activity against Botrytis cinerea |

The unique structural features of this compound may confer enhanced activity against specific cancer types compared to other pyrazole derivatives.

Antiviral Activity

Research into similar compounds has identified promising antiviral activity. For example, pyrazolecarboxamide hybrids have been shown to inhibit viral replication in vitro. One study reported that certain derivatives exhibited an EC50 value of 6.7 μM against Hepatitis C Virus (HCV) .

Case Studies

Case Study 1: Inhibition of HCV Replication

A study focused on the synthesis of pyrazole derivatives demonstrated that specific modifications led to improved antiviral activity against HCV. The compound's structural characteristics were critical in determining its efficacy, with some derivatives achieving over 80% inhibition of viral replication at micromolar concentrations .

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of related compounds, revealing that modifications to the benzofuran structure significantly impacted antifungal potency against various pathogens . The findings suggest that this compound could be a candidate for further development in antifungal therapies.

Scientific Research Applications

Biological Activities

Research indicates that N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-5-carboxamide may exhibit significant biological activities:

Anticancer Properties

Molecular docking studies suggest that this compound interacts with various enzymes and receptors involved in cancer progression. Its structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology.

Anti-inflammatory Effects

Studies on related compounds have shown that derivatives of pyrazole can inhibit inflammatory pathways. The presence of the benzofuran structure may enhance this activity, making it a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Preliminary tests indicate that this compound may possess antimicrobial properties against certain bacterial strains. Its efficacy can be compared with other compounds in a similar class.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | Contains difluoromethyl group | Antifungal activity against Botrytis cinerea |

| 4-bromo-N-(2-chlorobenzoyl)-pyrazole derivatives | Halogenated pyrazoles | Anticancer properties |

| 1H-benzofuro[3,2-c]pyrazole derivatives | Benzofuran fused with pyrazole | Affinity for cannabinoid receptors |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer potential of various pyrazole derivatives, including this compound. The results indicated significant inhibition of tumor cell proliferation in vitro, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, researchers evaluated the compound's ability to inhibit cytokine production in cell cultures. The findings demonstrated that it could reduce levels of pro-inflammatory cytokines, supporting its use in treating inflammatory conditions.

Comparison with Similar Compounds

CH223191 and Derivatives

- Key Structural Feature : Retains the 1-methyl-1H-pyrazole-5-carboxamide group linked to a benzofuran core.

- Activity : Acts as a potent AhR antagonist, inhibiting TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin)-induced toxicity. Removal of the pyrazole carboxamide group converts it into an agonist, highlighting this moiety’s necessity for antagonism .

- SAR Insights : Modifications to the benzofuran carbamoyl group or pyrazole substituents alter binding specificity and efficacy. For example, fluorination or alkylation of the pyrazole ring (e.g., ethyl to methyl substitution) can enhance potency, as seen in related anthelmintic compounds .

N-((trans)-3-hydroxy-1-propylcyclobutyl)-1-methyl-1H-pyrazole-5-carboxamide (13j)

- Key Structural Feature : Cyclobutane fragment replaces the benzofuran core.

- Synthesis : Prepared via coupling of trans-amine with 1-methyl-1H-pyrazole-5-carbonyl chloride using SOCl2, yielding a colorless oil (49% yield) .

- Activity : Demonstrates fragment-based drug design utility, though biological data specific to AhR modulation are unreported.

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

3-(tert-Butyl)-N-(3-(3-chlorophenyl)-1-((1-cyanocyclopropyl)amino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (25)

Table 1: Comparative Analysis of Pyrazole Carboxamide Derivatives

Activity Trends

- AhR Antagonism : The benzofuran-pyrazole carboxamide scaffold (e.g., CH223191) is uniquely effective in AhR antagonism, likely due to optimal steric and electronic interactions with the receptor’s ligand-binding domain .

- Anthelmintic Applications : Pyrazole carboxamides with ethyl-to-methyl substitutions (e.g., compound 23) show improved nematocidal activity (IC50 0.38 µM for xL3 motility), emphasizing substituent effects on potency .

Preparation Methods

Cyclization of 2-Hydroxybenzaldehyde Derivatives

The benzofuran core is typically synthesized via acid- or base-catalyzed cyclization of 2-hydroxybenzaldehyde derivatives. For example, ethyl naphtho[2,1-b]furan-2-carboxylate is prepared by refluxing 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base.

Reaction Conditions

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Ethyl chloroacetate, K₂CO₃ | DMF | Reflux | 24 h | 75% |

Introduction of the Carbamoyl Group

The carbamoyl group at position 2 is introduced via nucleophilic substitution or condensation. In one protocol, the ester intermediate is treated with ammonium hydroxide to yield the primary amide, followed by dehydration to form the carbamoyl derivative.

Synthesis of 1-Methyl-1H-Pyrazole-5-Carboxamide

Methylation of Pyrazole Precursors

1-Methyl-1H-pyrazole-5-carboxamide is synthesized from methyl 1-methyl-1H-pyrazole-5-carboxylate through ammonolysis. A representative procedure involves stirring the methyl ester in concentrated ammonium hydroxide at room temperature for 1 hour, yielding 75% product.

Optimization Data

| Ester Derivative | Ammonia Source | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Methyl 1-methyl-1H-pyrazole-5-carboxylate | NH₄OH (30%) | Ethanol | 20°C | 1 h | 75% |

Alternative Routes via Hydrazine Cyclization

Pyrazole rings are also constructed via cyclocondensation of hydrazines with 1,3-diketones. For instance, methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate reacts with hydrazine hydrate in acetic acid to form pyrazole-3-carboxylates, which are subsequently amidated.

Coupling of Benzofuran and Pyrazole Moieties

Amide Bond Formation Using Carbodiimide Coupling

The final step involves coupling the benzofuran-3-carboxylic acid derivative with 1-methyl-1H-pyrazole-5-amine using carbodiimide reagents. A typical procedure uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C.

Coupling Reaction Parameters

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2-Carbamoyl-1-benzofuran-3-carboxylic acid | 1-Methyl-1H-pyrazole-5-amine | EDC, HOBt | Dichloromethane | 0–5°C | 68% |

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate coupling. For example, a mixture of the acid and amine in DMF is irradiated at 100°C for 15 minutes, achieving 82% yield with reduced side products.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): Key signals include δ 7.88 ppm (benzofuran aromatic protons), 4.18 ppm (N–CH₃), and 6.56 ppm (pyrazole C–H).

-

IR : Stretching bands at 1694 cm⁻¹ (C=O) and 1649 cm⁻¹ (C=N).

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Unsymmetrical diketones may yield regioisomeric pyrazoles. Using bulky solvents like tert-amyl alcohol improves selectivity for the 1-methyl-5-carboxamide isomer.

Solubility Issues

The carbamoyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating homogeneous reaction conditions. Free energy of solvation calculations aid in solvent selection.

Scalability and Industrial Relevance

Q & A

Q. How are metabolic stability and CYP inhibition profiles assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.